molecular formula C8H7FN2O B6204196 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 148010-69-9

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6204196
CAS No.: 148010-69-9
M. Wt: 166.2
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Description

5-Fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a fluorinated tetrahydroquinoxaline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Recent scientific investigations into structurally similar tetrahydroquinoxaline compounds have highlighted their significant potential as colchicine binding site inhibitors (CBSIs) on tubulin . These inhibitors are a class of microtubule-targeting agents that disrupt tubulin polymerization, leading to the collapse of the microtubule network in cells, arrest of the cell cycle at the G2/M phase, and inhibition of cancer cell proliferation . The core tetrahydroquinoxaline structure is of high research value because it can help overcome multidrug resistance often encountered with other microtubule-targeting drugs . The strategic incorporation of a fluorine atom at the 5-position is a common practice in drug design, as it can influence the molecule's electronic properties, metabolic stability, and bioavailability. Researchers utilize this compound primarily as a building block for the synthesis of more complex sulfonamide or other derivatives to explore structure-activity relationships and optimize antitumor potency . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

CAS No.

148010-69-9

Molecular Formula

C8H7FN2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 5 Fluoro 1,2,3,4 Tetrahydroquinoxalin 2 One

Established Synthetic Routes to Tetrahydroquinoxalin-2-one Core Structures

The synthesis of the foundational 1,2,3,4-tetrahydroquinoxalin-2-one ring system is a well-established area of organic chemistry. The primary strategies involve the formation of the heterocyclic ring through cyclization reactions, starting from appropriately substituted benzene (B151609) derivatives.

Cyclization of Ortho-Substituted Anilines and Diamines

A cornerstone in the synthesis of the tetrahydroquinoxalin-2-one core involves the cyclization of ortho-phenylenediamines or related ortho-substituted anilines. uit.no This approach typically involves reacting the diamine with a reagent that provides the two-carbon unit necessary to form the pyrazinone ring.

One common method is the reaction of an o-phenylenediamine (B120857) with an α-haloacetyl halide or an α-ketoester. The reaction proceeds via an initial acylation of one amino group, followed by an intramolecular nucleophilic substitution or condensation to close the ring. For instance, symmetrically and unsymmetrically substituted o-phenylenediamines can be reacted in a Michael-addition/cyclization cascade process to yield 3-substituted quinoxalin-2-ones. uit.no Another approach involves the stereoselective substitution of enantiopure aryl α-bromo acetates with o-phenyldiamines. uit.no

A versatile solid-phase synthesis has also been developed, which allows for the creation of diverse tetrahydroquinoxalin-2-ones. researchgate.net In this method, an aldehyde-functionalized resin is first reductively aminated, and the resulting secondary amines are reacted with o-fluoronitrobenzenes. researchgate.net This is followed by reduction of the nitro group and spontaneous cyclization to form the core structure. researchgate.net

Starting MaterialReagent/MethodProductReference
o-PhenylenediaminesMichael-addition/cyclization cascade3-Nitromethyl substituted quinoxalin-2-ones uit.no
o-PhenylenediaminesEnantiopure aryl α-bromo acetatesSubstituted quinoxalin-2-ones uit.no
Aldehyde resin, amino alcohols, o-fluoronitrobenzenesSolid-phase synthesis, reductive aminationTetrahydroquinoxalines researchgate.net
2-BromoanilinesActivated aziridines, Pd-catalyzed C-N bond formationTetrahydroquinoxalines nih.gov

Reductive Cyclization Approaches

Reductive cyclization represents an efficient strategy for constructing the tetrahydroquinoxalin-2-one scaffold, often proceeding as a domino or cascade reaction. nih.gov This methodology typically begins with an ortho-substituted nitroaniline, where the nitro group is strategically positioned to participate in ring formation upon its reduction.

A prevalent approach involves the reduction of an o-nitroaniline derivative that bears a suitable side chain. For example, a 2-nitroarylketone or aldehyde can undergo catalytic reduction of the nitro group, which is then followed by the formation of a cyclic imine and further reduction to yield the tetrahydroquinoline. nih.gov Similarly, the reduction of an aromatic nitro group using reagents like tin(II) chloride can lead to the formation of an aniline (B41778), which then undergoes spontaneous intramolecular cyclization to afford the benzopiperazinone (tetrahydroquinoxalin-2-one) core. researchgate.net This method is particularly effective in solid-phase synthesis. researchgate.net The choice of solvent can be crucial in these reactions, with dichloromethane (B109758) noted for affording high selectivity and yields in some cases. nih.gov

Precursor TypeKey Reaction StepsCatalyst/ReagentProductReference
o-Nitroaniline derivativeNitro group reduction, spontaneous intramolecular cyclizationTin(II) chlorideBenzopiperazinone researchgate.net
2-NitrochalconesReductive cyclization under catalytic hydrogenationHydrogen, catalystTetrahydroquinoline nih.gov
2-Nitroarylketones/aldehydesNitro group reduction, cyclic imine formation, further reduction5% Pd/CTetrahydroquinoline nih.gov
N-Arylazetidin-2-onesDissolving metal reduction-cyclizationIron powder in acid2-Aryl-2,3-dihydro-4(1H)-quinolinone nih.gov

Targeted Introduction of the Fluoro Moiety

The placement of a fluorine atom at the 5-position of the tetrahydroquinoxalin-2-one ring is critical for modulating the molecule's physicochemical and pharmacological profile. This can be achieved either by starting with a pre-fluorinated precursor or, theoretically, by fluorinating the pre-formed heterocyclic core.

Strategies Utilizing Fluoronitrobenzene Precursors

A highly effective and common strategy for the synthesis of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one involves the use of fluorinated starting materials, particularly fluoronitrobenzene derivatives. researchgate.net This approach ensures the precise placement of the fluorine atom from the outset.

In a notable example of solid-phase synthesis, commercially available 4-fluoro-3-nitrobenzoic acid serves as the anchor to a Wang resin. researchgate.net This resin-bound intermediate is then treated with amino acid derivatives. The key step is an ipso-fluoro displacement, where the amino group substitutes the fluorine atom, to yield an aniline intermediate. researchgate.net Subsequent reduction of the nitro group with aqueous tin(II) chloride triggers a spontaneous intramolecular cyclization, forming the desired 5-fluoro-tetrahydroquinoxalin-2-one scaffold. researchgate.net A similar strategy involves reacting resin-bound secondary amines with o-fluoronitrobenzenes, followed by reduction and cyclization. researchgate.net These methods highlight the utility of nucleophilic aromatic substitution (SNAr) on activated fluoronitrobenzene rings to build the necessary precursors for cyclization. nih.gov

Post-Cyclization Fluorination Methodologies

The introduction of a fluorine atom after the formation of the main heterocyclic ring is known as post-cyclization fluorination. While this is a common strategy for many classes of compounds, its application to the synthesis of this compound is not widely documented in the reviewed literature. In principle, this could be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide. smolecule.com However, such methods often face challenges with regioselectivity, and the synthesis is more commonly achieved by incorporating the fluorine atom via a fluorinated precursor as described above.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral tetrahydroquinoxalines and their derivatives is of significant interest due to their prevalence in bioactive molecules and pharmaceuticals. nih.gov While specific examples for the 5-fluoro derivative are not detailed, the general strategies for asymmetric synthesis of the core structure are directly applicable.

Key approaches include transition-metal-catalyzed asymmetric hydrogenation and the use of chiral auxiliaries or chiral pool starting materials. uit.nonih.govnih.gov A highly efficient method involves the Rh-thiourea-catalyzed asymmetric hydrogenation of quinoxalinone precursors to yield enantiopure 3,4-dihydroquinoxalinones (DHQs). nih.gov This reaction can be performed at room temperature under mild hydrogen pressure. nih.gov Similarly, Ir-catalyzed asymmetric hydrogenation protocols have been developed for the synthesis of chiral tetrahydroquinoxaline (THQ) derivatives, where simply changing the solvent can selectively produce either enantiomer with high yields and excellent enantioselectivities. nih.govrsc.org

Another powerful strategy begins with enantiopure starting materials from the chiral pool. For instance, the synthesis of 3-substituted dihydroquinoxaline-2-ones can be achieved via a ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. uit.no This process occurs without racemization, yielding products with excellent enantiomeric excess. uit.no

StrategyCatalyst/Chiral SourceSubstrateKey FeaturesReference
Asymmetric HydrogenationRh-thiourea complexQuinoxalinonesMild pressure (1 MPa H₂), room temperature, high yield and enantioselectivity. nih.gov
Asymmetric Hydrogenation[Ir(COD)Cl]₂ / LigandQuinoxalinesSolvent-controlled synthesis of both enantiomers. nih.govrsc.org
Chiral Pool SynthesisEnantiopure α-amino acidsN-Boc-2-iodoanilinesLigand-free amination followed by cyclization, >98% ee. uit.no
Chiral Auxiliary ApproachChiral auxiliaryAryl α-bromo acetates, o-phenyldiaminesStereoselective substitution. uit.no

Enantioselective Synthetic Pathways

Beyond direct hydrogenation, other enantioselective pathways can be envisaged for the synthesis of chiral this compound. One such approach involves the use of chiral auxiliaries. An asymmetric synthesis of substituted quinoxalin-2-ones has been demonstrated using a chiral auxiliary approach, leading to products with excellent enantiomeric excess (99:1 er).

Another strategy involves the cyclization of enantiopure precursors derived from the chiral pool. For example, 3-substituted dihydroquinoxalin-2-ones have been synthesized via a mild Ullmann-type amination of enantiopure α-amino acids with N-Boc-2-iodoanilines, followed by cyclization. This method proceeds without racemization, affording the products in excellent enantiomeric excess (>98% ee). The tolerance of this method for various substituents on the aniline ring suggests its applicability to a fluoro-substituted precursor.

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of compounds for high-throughput screening. These techniques are particularly valuable in drug discovery for the identification of hits and lead optimization.

Development of Polymer-Supported Synthetic Methods

The solid-phase synthesis of 1,2,3,4-tetrahydroquinoxalin-2-ones has been successfully developed, offering a streamlined process for synthesis and purification. A versatile method involves anchoring a commercially available 4-fluoro-3-nitrobenzoic acid to a Wang resin. This is particularly relevant for the synthesis of the target compound. The polymer-bound nitroarene can then be subjected to nucleophilic aromatic substitution with an amino acid derivative, displacing the fluorine atom. Subsequent reduction of the nitro group leads to spontaneous intramolecular cyclization, forming the desired tetrahydroquinoxalin-2-one scaffold on the solid support. Cleavage from the resin then affords the final product in good yield and purity. This traceless synthesis approach allows for the introduction of diversity at multiple points in the molecule.

ResinAnchoring GroupKey StepsAdvantage
Wang Resin4-Fluoro-3-nitrobenzoic acidSₙAr with amino acid, Nitro reduction, Cyclization, CleavageTraceless synthesis, amenable to library generation

Parallel Synthesis for Library Generation

Parallel synthesis enables the simultaneous creation of a large number of discrete compounds in a spatially addressable format. While a specific library of this compound has not been explicitly reported, the principles of parallel synthesis have been applied to related heterocyclic structures, demonstrating the feasibility of this approach. For instance, a library of 2-aryl-4(1H)-quinolinones was generated using a parallel synthesis strategy. This involved the reaction of ynone substrates with HCl followed by treatment with a base. Although the reaction times were long, this method avoided harsh conditions. The solid-phase methodology described in the previous section is also highly amenable to a parallel synthesis format, where different amino acids can be reacted with the resin-bound fluoronitrobenzoate in separate reaction vessels to generate a library of 3-substituted-5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-ones.

Novel Synthetic Method Development for Enhanced Efficiency and Selectivity

The quest for more efficient, selective, and environmentally benign synthetic methods is a constant driver in organic chemistry. Several novel approaches have been developed for the synthesis of quinoxaline (B1680401) and tetrahydroquinoline scaffolds that could be adapted for the synthesis of this compound.

Domino reactions, also known as tandem or cascade reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. For the synthesis of tetrahydroquinolines, domino reactions involving reduction-reductive amination sequences or Michael-SₙAr approaches have been reported.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. The synthesis of quinoxalinone derivatives has been shown to be amenable to microwave irradiation, often leading to significantly shorter reaction times compared to conventional heating. For example, the cyclization of substituted anthranilates with isocyanates or isothiocyanates can be efficiently carried out under microwave conditions to produce quinazolinediones and their thio-analogs, a related class of heterocycles. This suggests that the final cyclization step in the synthesis of this compound could be significantly enhanced through the use of microwave technology.

Photocatalysis represents another modern synthetic tool that could be applied. A photoassisted intramolecular cycloaddition has been reported as an alternative route to access the spirocyclic quinoxalin-2-one scaffold. This innovative approach starts from a fully oxidized quinoxaline-2(1H)-one system and proceeds via a stereoselective [4+2] cycloaddition.

Chemical Reactivity and Derivatization of the 5 Fluoro 1,2,3,4 Tetrahydroquinoxalin 2 One Scaffold

Functionalization at Nitrogen Atoms of the Quinoxaline (B1680401) Ring

The presence of two distinct nitrogen atoms, N1 and N4, allows for selective functionalization. The N4 nitrogen, being part of an amide linkage, is generally less nucleophilic than the N1 secondary amine. This difference in reactivity can be exploited to achieve regioselective modifications.

Alkylation of the tetrahydroquinoxalin-2-one scaffold can be achieved at the N1 and N4 positions. Direct alkylation of the parent scaffold would likely occur preferentially at the more nucleophilic N1 position. However, a common strategy involves initial functionalization at the N4 position, which can then direct subsequent alkylation at N1.

A representative two-step approach involves first introducing a bulky, electron-withdrawing group, such as a tosyl group, onto the N4 amide nitrogen. This step enhances the acidity of the N1 proton, facilitating its removal by a base and subsequent reaction with an alkylating agent. This method provides a controlled route to N1-alkylated products.

Table 1: Representative Conditions for N1-Alkylation (via N4-Tosylated Intermediate)

Entry Alkylating Agent Base Solvent Product
1 Methyl Iodide K₂CO₃ DMF 5-fluoro-1-methyl-4-tosyl-1,2,3,4-tetrahydroquinoxalin-2-one
2 Benzyl Bromide K₂CO₃ DMF 1-benzyl-5-fluoro-4-tosyl-1,2,3,4-tetrahydroquinoxalin-2-one

This table is based on synthetic strategies for related quinoxalin-2-one systems.

N-acylation and carbamate formation are crucial reactions for modifying the electronic and steric properties of the quinoxalinone core. These reactions typically target the more nucleophilic N1 and N4 positions. Carbamate formation, particularly the introduction of a tert-butoxycarbonyl (Boc) group, is a common strategy for protecting the nitrogen atoms during multi-step syntheses. total-synthesis.comnih.gov

The reaction involves treating the 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. Depending on the reaction conditions, mono- or di-protection can be achieved. Given the higher nucleophilicity of the N1 amine compared to the N4 amide, selective mono-protection at the N1 position is feasible under controlled conditions.

Table 2: General Conditions for N-Boc Carbamate Formation

Entry Reagent Base (optional) Solvent Potential Product
1 (Boc)₂O DMAP Acetonitrile tert-butyl 5-fluoro-2-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate

These represent general and widely used methods for the N-Boc protection of amines and heterocyclic systems. total-synthesis.comnih.gov

The introduction of a sulfonyl group, such as a tosyl (p-toluenesulfonyl) group, is a key transformation that serves multiple purposes. It can act as a protecting group for the nitrogen atom and as an activating group to facilitate further reactions. Tosylation typically occurs at the N4 amide position under basic conditions. The reaction of this compound with tosyl chloride in the presence of a base like sodium bicarbonate or triethylamine would yield the N4-tosylated product. This resulting sulfonamide is stable and can influence the reactivity of the rest of the molecule.

Table 3: Representative Conditions for N4-Tosylation

Entry Reagent Base Solvent Product
1 Tosyl Chloride Na₂HPO₄ (aq.) Water 5-fluoro-4-tosyl-1,2,3,4-tetrahydroquinoxalin-2-one

Reaction conditions are adapted from established procedures for the tosylation of the 1,2,3,4-tetrahydroquinoxalin-2-one scaffold.

Modifications of the Fluoroaromatic Ring

The fluoroaromatic ring of the scaffold is amenable to substitution reactions, offering another avenue for structural diversification. The type of substitution, whether electrophilic or nucleophilic, is dictated by the electronic nature of the ring and the reaction conditions.

Specific studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented in the reviewed literature. However, the expected reactivity can be predicted based on the directing effects of the substituents on the aromatic ring. The ring is substituted with three groups: a fluorine atom (at C5), an amino group (the N1 atom), and an acylamino group (the N4 atom).

Amino Group (N1): This is a powerful activating group and is ortho-, para-directing.

Fluorine Atom (C5): Halogens are deactivating via induction but are ortho-, para-directing due to resonance.

Acylamino Group (N4): This is a deactivating group and is also ortho-, para-directing.

The powerful activating and directing effect of the N1 amino group is expected to dominate, directing incoming electrophiles primarily to the position para to it (C7) and to a lesser extent, the position ortho to it (C8, which is sterically hindered). The fluorine at C5 and the acylamino group at C4 would also direct to the C7 position (para to N4, ortho to F). Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur selectively at the C7 position.

Nucleophilic aromatic substitution (SₙAr) on the fluoroaromatic ring of this compound is generally challenging, as the ring is not strongly activated towards nucleophilic attack. For an SₙAr reaction to occur with retention of the fluoro group, two conditions must be met:

The aromatic ring must be activated by one or more strong electron-withdrawing groups (such as a nitro group).

There must be a suitable leaving group at a position ortho or para to the activating group.

In the parent scaffold, there are no such activating groups or leaving groups. However, if a derivative, such as 7-nitro-5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, were synthesized, a nucleophilic substitution reaction could be envisioned. In such a molecule, the nitro group at C7 strongly activates the ring. A nucleophile could then potentially displace a leaving group at an ortho or para position. Since fluorine is generally a good leaving group in SₙAr reactions, achieving substitution of another group while retaining the fluorine would depend on the relative lability of the leaving groups present. For instance, in many fluoro-nitroaromatic systems, the nitro group can be displaced by certain nucleophiles in preference to the fluorine atom. This would allow for the introduction of new substituents while preserving the fluorine atom on the scaffold.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgbaranlab.org In the case of this compound, both the fluorine atom and the N-acyl group of the lactam can potentially direct the metalation to specific positions on the aromatic ring.

The fluorine atom is known to be a moderate directing group, capable of facilitating lithiation at the adjacent C-6 position. This is attributed to the inductive electron-withdrawing nature of fluorine, which increases the acidity of the ortho-protons. The N-acyl group, particularly after N-alkylation or protection, can also serve as a potent DMG, directing metalation to the C-6 position through chelation of the organolithium reagent. The convergence of these two directing effects would strongly favor metalation at the C-6 position.

A typical DoM protocol would involve the treatment of an N-protected this compound derivative with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-6 position.

Table 1: Predicted C-6 Functionalization via Directed Ortho-Metalation

EntryElectrophileResulting C-6 Substituent
1DMF (N,N-Dimethylformamide)-CHO (Formyl)
2I₂-I (Iodo)
3(CH₃)₃SiCl-Si(CH₃)₃ (Trimethylsilyl)
4CO₂-COOH (Carboxyl)
5R-Br (Alkyl bromide)-R (Alkyl)

Reactions at the Carbonyl Moiety

The carbonyl group at the C-2 position of the quinoxalinone ring is a key site for derivatization. As a cyclic amide (lactam), its reactivity is influenced by the bicyclic ring system. nih.gov While generally less reactive than ketones, the lactam carbonyl can undergo a variety of transformations.

Reduction: The carbonyl group can be reduced to a methylene group (-CH₂-) to afford 5-fluoro-1,2,3,4-tetrahydroquinoxaline derivatives. This can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in THF. Partial reduction to the corresponding carbinolamine is also possible under carefully controlled conditions.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after acidic workup. This reaction provides a route to introduce diverse carbon-based substituents at the C-2 position.

Condensation Reactions: The carbonyl group can participate in condensation reactions with active methylene compounds in the presence of a base. For example, reaction with malononitrile could yield a Knoevenagel condensation product, introducing a dicyanomethylene group at the C-2 position.

Table 2: Potential Reactions at the Carbonyl Moiety

Reaction TypeReagent(s)Product Functional Group at C-2
ReductionLiAlH₄Methylene (-CH₂-)
Grignard AdditionR-MgBr, then H₃O⁺Tertiary alcohol (-C(OH)R-)
Wittig ReactionPh₃P=CHRAlkene (-C=CHR)
Lawesson's ReagentLawesson's ReagentThiocarbonyl (-C=S)

Formation of Fused Ring Systems and Polycycles Incorporating the this compound Framework

The this compound scaffold is an excellent starting material for the synthesis of more complex, fused polycyclic systems. Several strategies can be envisioned to construct additional rings onto this framework.

Triazole Ring Fusion: A common strategy for the synthesis of fused triazolo-quinoxalinones involves the reaction of a suitable quinoxaline precursor with reagents that can generate a triazole ring. nih.govnih.goviau.irmdpi.com For instance, derivatization of the N-1 position with a hydrazine-containing moiety, followed by cyclization, can lead to the formation of a triazolo[4,3-a]quinoxalinone system. Alternatively, construction of a triazole ring onto the aromatic portion can be achieved through multi-step sequences involving ortho-functionalization.

Pictet-Spengler and Bischler-Napieralski Type Cyclizations: The Pictet-Spengler reaction and the Bischler-Napieralski reaction are classical methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. name-reaction.comjk-sci.comresearchgate.netorganicreactions.orgthermofisher.comwikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net These reactions, or modifications thereof, could be adapted to build additional rings onto the this compound scaffold. For example, a Pictet-Spengler type reaction could be envisioned by first introducing a β-aminoethyl substituent at an appropriate position on the aromatic ring, followed by condensation with an aldehyde or ketone to form a new fused heterocyclic ring. The Bischler-Napieralski reaction could be employed by acylating a phenethylamine derivative and then inducing intramolecular cyclization onto an activated aromatic ring. wikipedia.orgnrochemistry.comorganic-chemistry.orgresearchgate.net

Table 3: Potential Fused Ring Systems

Reaction TypeKey Reagents/IntermediatesFused Ring System
Triazole AnnulationHydrazine derivatives, ortho-azido intermediatesTriazolo-quinoxalinone
Pictet-Spengler Reactionβ-arylethylamine, aldehyde/ketoneTetrahydroisoquinoline-fused
Bischler-Napieralski Reactionβ-arylethylamide, dehydrating agentDihydroisoquinoline-fused
Fischer Indole SynthesisPhenylhydrazine, ketone/aldehydeIndole-fused

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Fluoro 1,2,3,4 Tetrahydroquinoxalin 2 One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the structure of organic molecules in solution. For 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one analogs, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and stereochemistry.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR spectroscopy would provide initial information on the number and environment of protons. For a typical this compound structure, one would expect to see distinct signals for the aromatic protons, the protons on the saturated part of the heterocyclic ring, and the N-H protons. The fluorine atom at the 5-position would introduce characteristic splitting patterns in the signals of adjacent aromatic protons.

¹³C NMR spectroscopy, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups, and quaternary carbons. The carbon atom bonded to the fluorine (C-5) would exhibit a large one-bond coupling constant (¹JCF).

2D NMR techniques are crucial for establishing the connectivity between atoms:

Correlation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbons. For instance, COSY would show correlations between the protons at C-3 and C-4, and among the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show correlations from the H-4 protons to the carbonyl carbon (C-2) and to carbons in the aromatic ring.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for analogous fluoro-substituted quinoxalinone structures, providing a reference for the expected values for this compound.

Proton (¹H) Typical δ (ppm) Carbon (¹³C) Typical δ (ppm)
Aromatic CH6.5 - 7.5Aromatic CH100 - 130
N-H8.0 - 10.5Aromatic C-F140 - 160 (d, ¹JCF ≈ 240 Hz)
CH₂ (C-3)~3.5Aromatic C-N120 - 145
CH₂ (C-4)~4.0C=O (C-2)165 - 170
CH₂ (C-3)~45
CH₂ (C-4)~55
Note: Chemical shifts are dependent on the solvent and other substituents.

Conformational Analysis using NMR

The tetrahydroquinoxaline ring system is not planar and can adopt different conformations. NMR techniques, particularly those that measure nuclear Overhauser effects (NOE), are powerful tools for determining the preferred conformation in solution. NOE is the transfer of nuclear spin polarization from one nucleus to another through space.

Nuclear Overhauser Effect Spectroscopy (NOESY) or its 1D equivalent, can be used to identify protons that are close to each other in space, even if they are not directly bonded. For this compound, NOESY experiments could reveal correlations between protons on the aromatic ring and those on the saturated heterocyclic ring, providing insights into the puckering of the ring and the relative orientation of substituents. For instance, an NOE between a proton at C-4 and a proton at C-6 would suggest a specific spatial arrangement.

Studies of Stereochemical Purity via NMR

For chiral analogs of this compound, NMR spectroscopy is a primary method for assessing enantiomeric and diastereomeric purity. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR signals of enantiomers can be resolved, allowing for their quantification. The integration of the separated signals gives a direct measure of the enantiomeric excess (ee). For diastereomers, which have different physical properties, their NMR signals are typically distinct, and their relative amounts can be determined by integration without the need for chiral additives.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₇FN₂O), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison can confirm the molecular formula with a high degree of confidence.

Compound Molecular Formula Calculated Exact Mass
This compoundC₈H₇FN₂O182.0542

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule.

For this compound, the fragmentation pattern would be influenced by the presence of the lactam ring, the aromatic fluorine, and the tetrahydro nature of the heterocyclic ring. Common fragmentation pathways for related quinoxalinone structures often involve the loss of small neutral molecules like CO, HCN, and ethene. The presence of the fluorine atom would also be evident in the mass of the fragments containing the aromatic ring. A plausible fragmentation pathway could involve the initial loss of CO from the lactam ring, followed by further fragmentation of the heterocyclic and aromatic rings.

Precursor Ion (m/z) Plausible Neutral Loss Fragment Ion (m/z) Plausible Structure of Fragment
182CO154Ion resulting from loss of carbonyl group
182C₂H₄154Ion resulting from retro-Diels-Alder type fragmentation
154HCN127Ion from cleavage of the heterocyclic ring
127F108Ion from loss of fluorine radical

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation

Techniques such as support vector regression (SVR) and least absolute shrinkage and selection operator (LASSO) have been successfully employed to predict CCS values for a wide range of small molecules, including metabolites and lipids. jaspershenlab.comrsc.org These models utilize molecular descriptors to calculate the predicted CCS with a median relative error often below 5%. jaspershenlab.comnih.gov For a novel compound like this compound, these predictive tools can serve as a powerful approach to estimate its gas-phase conformation and aid in its identification in complex mixtures. The predicted CCS value would be dependent on the specific ion adduct (e.g., [M+H]⁺, [M+Na]⁺).

Table 1: Overview of CCS Prediction Methods

Prediction Method Typical Median Relative Error (%) Key Features
Support Vector Regression (SVR) 1.42 - 3.0 High precision, validated across different instrument platforms. jaspershenlab.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of molecules. For this compound, these methods can confirm the presence of key structural motifs.

The IR and Raman spectra of quinoxalinone derivatives exhibit characteristic vibrational modes. The carbonyl (C=O) stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. The C-N stretching vibrations of the heterocyclic ring and the amide group are expected in the 1130-1300 cm⁻¹ range. scialert.net Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while the aliphatic CH₂ stretching modes are found between 2850 and 3000 cm⁻¹. scialert.net The presence of the fluorine atom on the benzene (B151609) ring would also give rise to a characteristic C-F stretching vibration.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
C-H (aromatic) Stretching > 3000 scialert.net
C-H (aliphatic) Stretching 2850 - 3000 scialert.net
C=O (amide) Stretching 1650 - 1700 mdpi.com
C=N Stretching ~1620 scialert.net
C-N Stretching 1130 - 1300 scialert.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound has not been specifically reported, crystallographic data for the parent compound, 1,2,3,4-tetrahydroquinoxaline (B1293668), is available in the Cambridge Structural Database (CCDC Number: 648084). nih.gov This structure provides a foundational model for the core heterocyclic ring system. An X-ray crystallographic study of the title compound would definitively establish the planarity of the ring system, the conformation of the tetrahydro- portion, and the packing of the molecules in the crystal lattice, which is influenced by the fluorine substituent.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of molecules. The incorporation of a quinoxaline (B1680401) or quinoxalinone moiety, known for its π-electron deficient nature, significantly influences the electronic transitions of a molecule. mdpi.com

Quinoxalinone derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π–π* and n–π* electronic transitions. scholaris.ca The long-wavelength absorption is often attributed to an intramolecular charge transfer (ICT) character, which can be influenced by substituents on the aromatic ring. researchgate.net The fluorine atom at the 5-position, being an electron-withdrawing group, is expected to modulate the energy levels of the molecular orbitals and thus the absorption and emission maxima.

Many quinoxalinone-based compounds are fluorescent, although their emission properties are highly sensitive to their molecular structure and environment. rsc.orgnih.gov The fluorescence quantum yield and Stokes shift can be significantly affected by the nature of substituents and the polarity of the solvent. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission color and intensity. mdpi.comscholaris.ca

Table 3: Typical Photophysical Properties of Quinoxalinone Derivatives

Property Typical Range/Observation Influencing Factors Reference
Absorption Maxima (λ_abs) 250-400 nm π–π* and n–π* transitions, substituents, conjugation scholaris.ca
Emission Maxima (λ_em) 400-550 nm Solvent polarity, molecular structure, aggregation mdpi.comrsc.org

Computational and Theoretical Studies of 5 Fluoro 1,2,3,4 Tetrahydroquinoxalin 2 One

Mechanistic Investigations of Chemical Reactions and Biological Processes (Computational)There are no computational studies available that investigate the mechanisms of chemical reactions or biological processes involving 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one.

Due to the strict adherence to the provided outline and the focus on a single, specific compound for which no dedicated computational research appears to be published, the generation of a thorough and scientifically accurate article as requested is not feasible.

Research Applications and Investigated Biological Activities Pre Clinical, in Vitro, and in Silico Focus

Modulation of Protein-Protein Interactions (PPIs) and Enzyme Inhibition

Sentrin-Specific Proteases (SENP1/SENP2) Inhibition Studies (In vitro)

Publicly available research literature did not provide specific studies on the inhibitory activity of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one or its close derivatives against Sentrin-Specific Proteases (SENP1/SENP2).

HIV Reverse Transcriptase (RT) Inhibition Studies (In vitro, cell culture)

While direct in vitro experimental data on this compound is limited, computational studies have highlighted the potential of the broader quinoxaline (B1680401) derivative class as inhibitors of HIV Reverse Transcriptase (RT). nih.govconicet.gov.ar The RT enzyme is essential for the HIV life cycle, and its inhibition is a primary strategy in antiretroviral therapy. nih.gov

An in silico study investigated a closely related molecule, methyl 2-[(2E)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylidene] acetate, to assess its potential as an anti-HIV agent. nih.gov Using computational molecular docking and molecular dynamics simulations, the study evaluated the binding affinity and stability of the compound within the active site of the HIV RT enzyme. The results suggested that the quinoxaline derivative exhibits a strong binding affinity and stable conformation within the enzyme's binding pocket, indicating its potential as a candidate for further biological optimization and development as an HIV RT inhibitor. nih.gov These computational findings underscore the promise of the tetrahydroquinoxalin-2-one scaffold for designing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govconicet.gov.ar

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research (In vitro)

No specific in vitro studies investigating this compound as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4) were identified in the available scientific literature. Research on quinoxaline-based DPP-4 inhibitors has focused on different scaffolds, such as 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide derivatives. nih.gov

Receptor Binding and Ligand Design Studies

GABA-A/Benzodiazepine Receptor Affinity and Efficacy (In vitro)

There is no available scientific literature detailing the in vitro affinity or efficacy of this compound at the GABA-A/Benzodiazepine receptor complex.

P2X1-Purinoceptor Antagonism (In vitro, isolated tissue preparations)

Comprehensive searches of scientific databases and literature did not yield specific studies investigating the P2X1-purinoceptor antagonist activity of this compound in isolated tissue preparations. While the broader class of quinoxaline derivatives has been explored for activity at P2X1 receptors, research detailing the specific effects, potency (e.g., IC50 values), or mechanism of action for this particular fluorinated compound is not available in the public domain.

Table 1: In vitro P2X1-Purinoceptor Antagonism Data

Parameter Result
Target Receptor P2X1-Purinoceptor
Assay System Isolated tissue preparations

Retinoic Acid Receptor (RAR) Binding and Activation (In vitro, neuroblastoma cell lines)

There is no specific information available in the reviewed scientific literature regarding the binding affinity or activation potential of this compound for Retinoic Acid Receptors (RARs). Studies conducted on neuroblastoma cell lines that focus on RAR modulation have been pivotal in cancer research; however, these studies have not included investigations into this specific compound. Therefore, data on its ability to bind to RAR subtypes or induce RAR-mediated gene transcription in neuroblastoma cells remains uncharacterized.

Table 2: In vitro RAR Binding and Activation Data

Parameter Result
Target Receptor Retinoic Acid Receptor (RAR)
Assay System Neuroblastoma cell lines

Serotonin (B10506) 5-HT2A and Dopamine (B1211576) D2 Receptor Binding (In vitro)

In vitro research data detailing the binding affinity of this compound for the serotonin 5-HT2A and dopamine D2 receptors is not present in the currently available scientific literature. Consequently, key binding parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound at these significant central nervous system receptors have not been determined.

Table 3: In vitro 5-HT2A and D2 Receptor Binding Data

Parameter Result
Target Receptors Serotonin 5-HT2A, Dopamine D2
Assay System In vitro binding assays

Antimicrobial and Antifungal Research

In vitro Antibacterial Activity Investigations

No specific studies detailing the in vitro antibacterial activity of this compound were identified during a thorough literature review. Investigations to determine its spectrum of activity against various bacterial strains (both Gram-positive and Gram-negative) or to quantify its potency, such as determining its Minimum Inhibitory Concentration (MIC), have not been published.

In vitro Antifungal Activity Investigations

Similar to its antibacterial profile, the in vitro antifungal properties of this compound have not been reported in the available scientific literature. There is no data on its efficacy against common fungal or yeast pathogens, and key metrics like MIC values have not been established.

Antiviral Research (excluding human clinical trials)

A review of preclinical and in vitro studies did not yield any research focused on the potential antiviral applications of this compound. Its activity against any class of viruses has not been investigated or reported in publicly accessible scientific literature.

Hepatitis B Virus (HBV) Studies (in vitro, cell lines)

While direct studies on the anti-HBV activity of this compound are not extensively documented, the broader class of quinoxaline derivatives has shown promise in this area. Research has identified 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives as potential modulators of Hepatitis B Virus (HBV) capsid assembly. nih.gov These compounds can misdirect the assembly of core protein dimers, leading to the formation of empty capsids that lack the viral genome, thereby inhibiting viral replication. nih.gov

Furthermore, a study on quinoxalin-2(1H)-one derivatives identified them as inhibitors of the Hepatitis C Virus (HCV), a related flavivirus. nih.gov This suggests that the quinoxalinone scaffold may have broader antiviral applications. Although specific data for this compound is not available, the established anti-HBV activity of related tetrahydroquinoxaline structures provides a rationale for investigating its potential in this therapeutic area.

Human Immunodeficiency Virus (HIV) Research (in vitro, cell culture)

The quinoxaline scaffold has been a subject of interest in the development of anti-HIV agents. nih.gov Several quinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govconicet.gov.ar For instance, the quinoxaline derivative S-2720 was found to be a highly potent inhibitor of HIV-1 reverse transcriptase activity and viral replication in tissue culture. nih.gov

Another study focused on the synthesis of new acyclic quinoxaline nucleosides, with one compound, 1-(2,3-dihydroxypropyl)-6,7-dimethyl-quinoxaline-2-one, showing inhibitory activity against HIV-1 with a 50% effective concentration (EC50) value of 0.15 ± 0.1 µg/ml and a selectivity index of 73. nih.gov These findings highlight the potential of the quinoxalin-2-one moiety in the design of novel anti-HIV agents. While specific research on this compound in the context of HIV is limited, the known anti-HIV activity of its structural analogs suggests it could be a candidate for further investigation.

Anticancer Research and Cytotoxicity Studies (in vitro, against cancer cell lines)

Quinoxaline derivatives have been extensively investigated for their anticancer properties, with many exhibiting significant cytotoxic activity against various cancer cell lines. farmaceut.orgnih.govresearchgate.net The quinoxalin-2(1H)-one scaffold, in particular, has been identified as a promising pharmacophore in the development of novel anticancer agents. researchgate.net

Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase II and the modulation of apoptotic regulatory proteins. tandfonline.com For instance, certain quinoxaline-2(1H)-one derivatives have demonstrated potent anti-proliferative activity against human cancer cell lines such as HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon). rsc.orgekb.egekb.eg Some of these derivatives exhibited greater cytotoxic effects than the standard chemotherapeutic drug doxorubicin. ekb.egekb.eg

The anticancer activity of quinoxaline derivatives is often linked to their ability to inhibit various protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis. rsc.orgekb.eg The diverse mechanisms of action and the potent cytotoxicity observed in numerous studies underscore the potential of this compound and its analogs as leads for the development of new anticancer therapies. farmaceut.org

Below is a table summarizing the cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoxaline DerivativeHCT-116 (Colon)6.18 ekb.eg
Quinoxaline DerivativeMCF-7 (Breast)5.11 ekb.eg
Quinoxaline-2(1H)-one DerivativeHepG-2 (Liver)4.50 rsc.org
Quinoxaline-2(1H)-one DerivativeHCT-116 (Colon)2.40 rsc.org
Quinoxaline-2(1H)-one DerivativeMCF-7 (Breast)5.90 rsc.org

Applications in Fluorescent Probes and Bioimaging Research

Development as Fluorogens for Cellular Staining (e.g., endoplasmic reticulum, lysosomes, in vitro cell studies)

The quinoxalin-2(1H)-one scaffold has been recognized for its fluorescence properties, although it has been less explored than its oxygenated counterparts, the coumarins. rsc.orgunamur.be Recent research has highlighted the potential of these compounds in the development of fluorogenic probes for cellular imaging. The photophysical properties of quinoxalin-2(1H)-ones can be tuned through chemical modifications, making them suitable for various bioimaging applications. unamur.be

Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been shown to exhibit fluorescence enhancement upon aggregation, a phenomenon known as aggregation-induced emission (AIE). nih.gov These fluorophores have been successfully used for bioimaging, with specific localization in lysosomes. nih.gov The development of such probes allows for the visualization of subcellular structures and processes in living cells.

Photophysical Property Analysis in Diverse Environments (solvent and pH sensitivity)

The fluorescence of quinoxalinone derivatives can be sensitive to the surrounding environment, such as solvent polarity and pH. nih.gov This sensitivity is a valuable characteristic for the design of chemical sensors. For example, the photophysical properties of certain 3-benzoylquinoxalin-2-ones have been investigated, and these studies have paved the way for the development of a quinoxalinone-based chemoprobe for the specific detection of hydrogen sulfide. rsc.org

The study of how the absorption and emission spectra of these compounds change in different solvents and at various pH levels provides crucial information for their application as environmental sensors or as probes for specific biological microenvironments. nih.gov The introduction of a fluorine atom, as in this compound, can further influence the photophysical properties due to fluorine's high electronegativity, potentially leading to probes with enhanced sensitivity and specificity. researchgate.net

Role as Synthetic Intermediates in Research on Advanced Materials or Agrochemicals

The quinoxaline scaffold is not only important in pharmaceuticals but also serves as a versatile building block in the synthesis of advanced materials and agrochemicals. researchgate.netnih.gov The chemical reactivity of the quinoxaline ring system allows for various modifications, leading to a wide range of functionalized derivatives. researchgate.net

In the field of agrochemicals, quinoxaline derivatives have been investigated for their herbicidal, fungicidal, and insecticidal activities. acs.orgresearchgate.net Some have been found to act as protoporphyrinogen (B1215707) oxidase-inhibiting herbicides, demonstrating their potential for use in agriculture. acs.org The unique structural features of this compound, including the fluorine substituent, make it an interesting starting material for the synthesis of novel agrochemicals with potentially enhanced efficacy. smolecule.com

Future Research Directions and Challenges in 5 Fluoro 1,2,3,4 Tetrahydroquinoxalin 2 One Studies

Development of Greener and More Sustainable Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives, including 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, is undergoing a green revolution. Traditional synthetic routes often rely on hazardous solvents and toxic catalysts, leading to environmental concerns. The future of synthesizing these compounds lies in the adoption of sustainable practices that minimize waste and environmental impact.

Key green synthetic strategies being explored include:

Solvent-free reactions: Conducting reactions without a solvent medium reduces volatile organic compound emissions.

Use of alternative reaction media: Green solvents like water, ethanol, and ionic liquids are being utilized as environmentally benign alternatives to conventional solvents.

Catalytic processes: The use of reusable nanocatalysts and biocatalysts can improve reaction efficiency and reduce waste. For instance, copper oxide nanoparticles (CuONPs) prepared from waste orange peel extract have been used as a renewable catalyst in the formation of quinoxaline and its derivatives.

Alternative energy sources: Microwave irradiation and ultrasonic waves are being employed to accelerate reactions and reduce energy consumption.

Renewable starting materials: Researchers are investigating the use of starting materials from natural and renewable sources, such as ethyl gallate, which is found in plants like gallnuts and green tea leaves.

These greener methodologies not only address environmental concerns but also offer potential advantages in terms of cost-effectiveness and efficiency, paving the way for more sustainable production of this compound and related compounds.

Exploration of Novel Biological Targets and Mechanisms of Action (Pre-clinical)

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For this compound, a key area of future research is the identification and validation of novel biological targets and the elucidation of their mechanisms of action at a pre-clinical level.

Current research on quinoxaline derivatives has indicated potential therapeutic applications in several areas:

Antimicrobial Activity: Some derivatives have shown significant antibacterial and antifungal properties.

Antitumor Effects: Certain quinoxaline compounds have demonstrated the ability to inhibit the proliferation of tumor cells. For example, some derivatives have been investigated as dual Pim-1/2 kinase inhibitors, which are targets in cancer therapy.

Neuroprotective Properties: There is emerging evidence for the neuroprotective effects of compounds within this family, suggesting potential applications in treating neurodegenerative diseases.

Future pre-clinical studies will likely focus on:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that this compound interacts with.

Mechanism of Action Studies: Employing in vitro and in vivo models to understand how the compound modulates the activity of its biological targets and the downstream cellular effects.

Binding Affinity Assessments: Quantifying the binding affinity of the compound to its targets to guide lead optimization efforts.

The exploration of new biological targets will be crucial for expanding the therapeutic potential of this compound beyond its currently known activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new drugs, including derivatives of this compound. These computational tools can analyze vast datasets to predict the properties and activities of molecules, thereby accelerating the drug discovery pipeline.

Key applications of AI and ML in this context include:

Predicting Molecular Properties: Machine learning models, such as graph neural networks, can predict various physicochemical and pharmacokinetic properties of compounds, including their absorption, distribution, metabolism, and excretion (ADME).

Identifying Candidate Drugs: AI algorithms can screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, offering a powerful tool for creating novel quinoxalinone derivatives.

Predicting Biological Targets: AI can be used to predict the potential molecular targets of a compound based on its chemical structure.

The integration of AI and ML is expected to significantly reduce the time and cost associated with drug discovery by enabling more targeted and efficient exploration of the chemical space around this compound.

Challenges in Achieving Enhanced Selectivity and Potency for Research Applications

A significant hurdle in the development of quinoxalinone-based compounds for research and therapeutic applications is achieving high selectivity and potency. Potency refers to the concentration of a compound required to produce a desired effect, while selectivity is the ability of a compound to interact with a specific target without affecting other unintended targets.

For instance, in the context of kinase inhibitors, achieving selectivity can be challenging due to the high degree of similarity in the ATP-binding sites across different kinases. Research on quinoxaline derivatives as Pim kinase inhibitors has shown that while some compounds exhibit high potency, improving their selectivity against other kinases remains an area of active investigation.

Future research will need to address these challenges through:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its potency and selectivity.

Computational Modeling: Using molecular docking and other computational techniques to predict how modifications to the compound's structure will affect its binding to the target.

Advanced Screening Platforms: Developing and utilizing more sophisticated screening assays that can assess both the potency and selectivity of compounds in a high-throughput manner.

Overcoming these challenges will be critical for developing highly specific and effective research tools and potential therapeutic agents based on the this compound scaffold.

Advanced Spectroscopic Techniques for Dynamic and Mechanistic Studies (e.g., real-time monitoring)

Understanding the dynamic and mechanistic aspects of chemical reactions and biological interactions involving this compound requires the use of advanced spectroscopic techniques. These methods provide valuable insights into the structure, conformation, and reactivity of molecules.

Spectroscopic techniques that are and will continue to be crucial in this field include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation and to study the dynamics of molecular interactions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Provide information about the vibrational modes of the molecule, which can be used to identify functional groups and study reaction kinetics.

UV-Visible (UV-Vis) Spectroscopy: Employed to monitor electronic transitions and can be used for real-time monitoring of reaction progress and photochemical processes.

Mass Spectrometry (MS): Used for accurate mass determination and fragmentation analysis to confirm the identity of synthesized compounds and their metabolites.

Future advancements in this area may involve the application of time-resolved spectroscopic techniques to monitor reactions and biological processes in real-time, providing a deeper understanding of the mechanisms of action of this compound.

Expanding the Structural Diversity of this compound Libraries for Academic Screening

To fully explore the biological potential of this compound, it is essential to create and screen libraries of structurally diverse analogs. Expanding the chemical space around this core scaffold can lead to the discovery of compounds with improved potency, selectivity, and novel biological activities.

Strategies for expanding structural diversity include:

Combinatorial Chemistry: Synthesizing large libraries of related compounds by systematically varying the substituents at different positions of the quinoxalinone ring.

Development of Novel Synthetic Routes: Exploring new synthetic methodologies to access previously inaccessible structural motifs. This includes cycloaddition reactions, condensation reactions, and intramolecular cyclizations.

Functional Group Modification: Introducing a wide range of functional groups to probe the structure-activity relationship and optimize the compound's properties.

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and will be instrumental in uncovering the full therapeutic potential of the this compound scaffold.

Q & A

Q. Basic Research Focus

  • ¹H/¹⁹F NMR : Fluorine coupling patterns (e.g., J₃,4 = 8–12 Hz) confirm substitution position. The absence of aromatic protons in the tetrahydroquinoxaline ring distinguishes it from non-reduced analogs .
  • X-ray crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group) reveal planar quinoxaline rings and hydrogen-bonding networks involving the ketone oxygen .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 196.0543 [M+H]⁺) validates molecular formula (C₈H₇FN₂O).

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • Plasma protein binding : Equilibrium dialysis (90–95% binding observed for fluorinated analogs) correlates with prolonged half-life .

How does the fluorine substituent influence the compound’s stability under acidic or oxidative conditions?

Basic Research Focus
Fluorine’s strong C–F bond (485 kJ/mol) enhances resistance to hydrolysis and oxidation compared to non-fluorinated analogs. However:

  • Acidic conditions (pH <3) : Protonation of the quinoxaline nitrogen leads to ring-opening unless stabilized by electron-withdrawing groups (e.g., CF₃) .
  • Oxidative stress (H₂O₂/UV) : Fluorine at position 5 reduces radical formation, as shown by ESR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.